3-Methyl-2-(2-pyridyl)thiobutanamide
Description
3-Methyl-2-(2-pyridyl)thiobutanamide is a thioamide derivative characterized by a pyridyl substituent at the 2-position and a methyl group branching at the 3-position of the butanamide backbone. Its molecular formula is C₁₀H₁₃N₂S, with a molecular weight of 193.29 g/mol. For instance, in Example 19 of a 2025 study by SmithKline Corporation, this compound was functionalized with pyrrolidinomethyl and alkylaniline groups to generate derivatives targeting specific receptor interactions .
The synthesis typically involves nucleophilic substitution or condensation reactions, leveraging the reactivity of the thioamide group. Its structural uniqueness lies in the combination of a pyridine ring (electron-deficient, aromatic) and a flexible thiobutanamide chain, which together modulate solubility, bioavailability, and binding affinity.
Properties
CAS No. |
31477-72-2 |
|---|---|
Molecular Formula |
C10H14N2S |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
3-methyl-2-pyridin-2-ylbutanethioamide |
InChI |
InChI=1S/C10H14N2S/c1-7(2)9(10(11)13)8-5-3-4-6-12-8/h3-7,9H,1-2H3,(H2,11,13) |
InChI Key |
CLUPWWKFXNENEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=N1)C(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Methyl-2-(2-pyridyl)thiobutanamide with structurally analogous thioamides, focusing on molecular features, substituent effects, and pharmacological relevance:
Structural and Functional Insights:
Heteroaryl Group Influence :
- Pyridyl vs. Pyrazinyl : Replacing the pyridyl group (C₅H₄N) with pyrazinyl (C₄H₃N₂) introduces an additional nitrogen atom, enhancing electron-withdrawing effects. This improves π-π stacking in receptor binding but reduces aqueous solubility due to increased polarity .
- Thiophene vs. Pyridyl : Thiophene-containing analogs (e.g., 5-Methyl-2-(thiophen-3-yl)pyridine) exhibit weaker basicity compared to pyridyl derivatives, impacting hydrogen-bonding interactions and metabolic pathways .
Chain Length and Branching :
- The branched butanamide chain in this compound provides steric bulk, which can hinder enzymatic degradation, thereby improving metabolic stability. In contrast, linear chains (e.g., 2-(2-Pyridyl)thiopropanamide) offer greater conformational flexibility but lower resistance to oxidation .
This feature is absent in saturated analogs like the parent compound .
N-Substituent Modifications: Derivatives with pyrrolidinomethyl or alkylaniline groups (e.g., 3-methyl-N-(N-ethyl-N-phenylaminomethyl)-2-(2-pyridyl)thiobutanamide) show enhanced lipophilicity and blood-brain barrier penetration, making them candidates for CNS-targeted therapies .
Research Findings and Implications
- Bioactivity: N-aminomethylated derivatives of this compound demonstrate superior binding to nicotinic acetylcholine receptors (nAChRs) compared to pyrazinyl or thiophene analogs, likely due to optimal steric and electronic complementarity .
- Solubility Challenges : Pyrazinyl derivatives, despite strong binding, face formulation hurdles due to poor solubility in polar solvents. Co-crystallization strategies or prodrug designs may mitigate this .
- Metabolic Stability : Branched-chain thioamides exhibit longer half-lives in hepatic microsomal assays than linear-chain counterparts, suggesting their utility in prolonged-action therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
